molecular formula C8H7Br2F B13451047 2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene

2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene

Cat. No.: B13451047
M. Wt: 281.95 g/mol
InChI Key: LGSUAMKGIIEJGV-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene typically involves the bromination of 4-fluoro-1-methylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-25°C and using solvents like dichloromethane or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques such as gas chromatography to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(bromomethyl)-4-chloro-1-methylbenzene
  • 2-Bromo-3-(bromomethyl)-4-iodo-1-methylbenzene
  • 2-Bromo-3-(bromomethyl)-4-methyl-1-methylbenzene

Uniqueness

2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, iodo, and methyl analogs. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

IUPAC Name

3-bromo-2-(bromomethyl)-1-fluoro-4-methylbenzene

InChI

InChI=1S/C8H7Br2F/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3

InChI Key

LGSUAMKGIIEJGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)CBr)Br

Origin of Product

United States

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